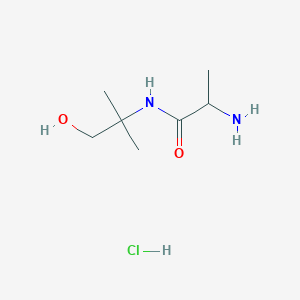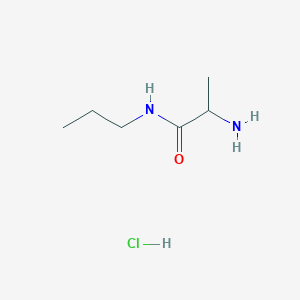![molecular formula C7H13ClN2O B1441719 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride CAS No. 1203682-17-0](/img/structure/B1441719.png)
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride
Vue d'ensemble
Description
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O . It is a salt formed from 2,7-Diazaspiro[4.4]nonan-1-one and hydrochloric acid .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus were designed and synthesized to target the guanine nucleotide exchange activity of DOCK5, which is essential for bone resorption by osteoclasts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H . The compound has a molecular weight of 176.64 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.64 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of zero, indicating that it does not contain any rotatable single bonds . The exact mass and monoisotopic mass of the compound are 176.0716407 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Characterization
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride has been a subject of interest due to its potential in various synthesis processes. A notable study involved its synthesis from malononitrile, highlighting the efficiency and yield improvements of this method. The structures of the intermediates and the final product were characterized using NMR and Mass spectra, indicating its significance in understanding chemical synthesis processes (Ji, 2004).
Potential in Drug Discovery and Pharmacology
Despite early research indicating a lack of significant cholinergic properties at both central and peripheral levels in synthesized diazaspiro[4.4]nonan-1-one derivatives, these findings offer valuable insights into the pharmacological potential and limitations of this compound (Cignarella, Villa, & Barlocco, 1994). Additionally, studies on fluoroquinolone antibacterials substituted with 2,7-diazaspiro[4.4]nonane have shown promising Gram-positive and Gram-negative activity, particularly when side chain modifications are made (Culbertson et al., 1990).
Novel Applications in Osteoporosis Treatment
Research into the application of this compound for osteoporosis treatment is particularly noteworthy. A study presented the design, synthesis, and biological characterization of novel N-arylsufonamides featuring a diazaspiro[4.4]nonane nucleus. These compounds demonstrated the ability to inhibit both mouse and human osteoclast activity, potentially preventing pathological bone loss in mice without impairing bone formation. This suggests a promising direction for developing new antiosteoporotic drugs (Mounier et al., 2020).
Advancements in Heterocyclic Chemistry
Studies have also focused on the transformation and synthesis of various heterocyclic derivatives of 2,7-diazaspiro[4.4]nonan-1-one. These include the synthesis of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, highlighting the versatility and importance of this compound in creating new chemical structures (Attanasi et al., 2001).
Catalytic and Enantioselective Synthesis
Another area of application is in catalytic and enantioselective synthesis. A study demonstrated a catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization succession to construct spiroindolines, where the diazaspiro[4.4]nonane plays a crucial role (Pan et al., 2020).
Mécanisme D'action
While the specific mechanism of action of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is not mentioned in the literature, compounds with a similar diazaspiro[4,4]nonane nucleus have been shown to inhibit the guanine nucleotide exchange activity of DOCK5, which is essential for bone resorption by osteoclasts .
Safety and Hazards
The safety data sheet for 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride indicates that it is a hazardous substance. It has the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Orientations Futures
The future directions for research on 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride and similar compounds could involve further exploration of their potential to inhibit the activity of DOCK5 and other targets. Such research could lead to the development of new therapeutic agents for conditions such as osteoporosis .
Propriétés
IUPAC Name |
2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLZPWCKCCRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203682-17-0 | |
| Record name | 2,7-diazaspiro[4.4]nonan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)






![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)



![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
